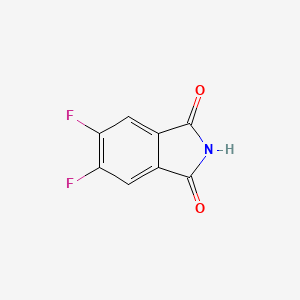
5,6-二氟异吲哚-1,3-二酮
描述
5,6-Difluoroisoindoline-1,3-dione is a chemical compound with the molecular formula C8H3F2NO2 . It has a molecular weight of 183.11 g/mol .
Synthesis Analysis
The synthesis of 5,6-Difluoroisoindoline-1,3-dione involves several reactions. One method involves stirring 4,5-difluorophthalic anhydride in formamide at 130°C for 2 hours. The reaction mixture is then added to ice-cold water, and the precipitated yellow solid is filtered off, washed thoroughly with cold water, and dried under high vacuum . Another method involves the reaction of 5,6-difluoroisobenzofuran-1,3-dione with formamide at 130°C for 2 hours .Molecular Structure Analysis
The molecular structure of 5,6-Difluoroisoindoline-1,3-dione consists of a central isoindoline ring, with two fluorine atoms attached at the 5 and 6 positions, and two carbonyl groups attached at the 1 and 3 positions .Chemical Reactions Analysis
Several chemical reactions involving 5,6-Difluoroisoindoline-1,3-dione have been reported. For example, it can react with sodium tetrahydroborate and ethanol at 0 - 20°C . It can also undergo a multi-step reaction involving ethanol, sodium tetrahydroborate, trifluoroacetic acid, triethylsilane, and dichloromethane .Physical And Chemical Properties Analysis
5,6-Difluoroisoindoline-1,3-dione is a white solid . Its boiling point and linear structure formula are not available .科学研究应用
有机太阳能电池
5,6-二氟异吲哚啉-1,3-二酮(dibromoffIDD)已被用于合成有机太阳能电池(OSC)的新型受体单元。当该单元与基于苯并[1,2-b:4,5-b']二噻吩的供体聚合时,会生成聚合物 PBDT-TTffIDD,展示了其在光伏应用中的潜力。该化合物的氟化显着影响了 OSC 的光伏性能,展示了其在该领域的有效性(Hwang 等,2018)。
DNA 结合和生物活性
1,10-菲咯啉-5,6-二酮的 Re(I) 三羰基配合物已被合成并研究其 DNA 结合特性。该配合物表现出适合进入 B-DNA 主沟的能力,并促进质粒 DNA 的裂解。此外,它已显示出对各种癌细胞系显着的生物活性,并显示出作为血小板活化因子 (PAF) 抑制剂的潜力(Kaplanis 等,2014)。
蛋白质结合研究
5,6-二氯-2-[2-(吡啶-2-基)乙基]异吲哚啉-1,3-二酮与牛血清白蛋白 (BSA) 的相互作用已得到广泛研究。这项研究提供了对结合机制的见解,这对于了解该化合物的药代动力学和药效学至关重要(Alanazi 等,2018)。
电化学应用
1,10-菲咯啉-5,6-二酮修饰电极已被研究其在电化学应用中的潜力。这些研究突出了该化合物的氧化还原介导特性,表明其在葡萄糖生物传感器和其他电化学器件中的潜在用途(Ramanavičius 等,2014)。
选择性离子识别和传感
研究表明,1,10-菲咯啉-5,6-二酮可用于选择性识别铜离子和过氧化氢传感。这一发现为其在开发灵敏且选择性的电化学传感器中的应用铺平了道路(Gayathri & Kumar,2014)。
荧光和配体性质
1,10-菲咯啉-5,6-二酮的荧光性质已在各种研究中得到探索,揭示了其在基于荧光的应用和作为配位化学中的配体的潜力(Rezvani 等,2010)。
近红外发光
1,10-菲咯啉-5,6-二酮配合物表现出有希望的近红外发光特性。这使得它们适用于在特定波长下工作的放大器中(Dang 等,2011)。
计算和结构分析
计算方法已被用来研究衍生自异吲哚啉-1,3-二酮的化合物的结构和机理见解,为合成新化合物和了解它们的性质提供了有价值的信息(Hoque 等,2020)。
安全和危害
作用机制
Target of Action
Isoindoline-1,3-dione derivatives have been tested for their anticancer and antimicrobial activity against certain human pathogenic microorganisms , suggesting that they may target cellular processes or enzymes involved in these diseases.
Mode of Action
It is known that isoindoline-1,3-dione derivatives can modulate the dopamine receptor d3 , which suggests a potential application as antipsychotic agents.
Biochemical Pathways
Given the potential modulation of the dopamine receptor d3 by isoindoline-1,3-dione derivatives , it can be inferred that 5,6-Difluoroisoindoline-1,3-dione may influence dopaminergic signaling pathways.
Result of Action
Isoindoline-1,3-dione derivatives have been shown to have anticancer and antimicrobial activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells, and inhibit the growth of certain microorganisms.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .
属性
IUPAC Name |
5,6-difluoroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F2NO2/c9-5-1-3-4(2-6(5)10)8(13)11-7(3)12/h1-2H,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUYCSLODQSRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{3-[(6-fluoropyridin-3-yl)formamido]butyl}carbamate](/img/structure/B2725141.png)
![5-(3-fluorobenzyl)-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2725143.png)
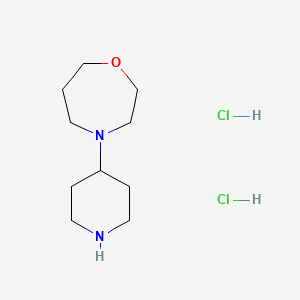
![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2725147.png)

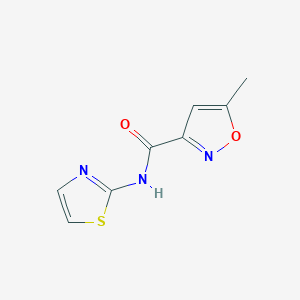
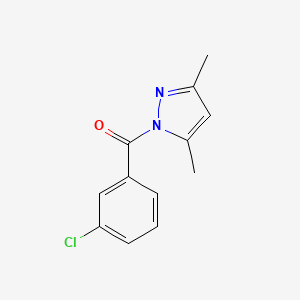
![3-(4-chlorophenyl)-9-(furan-2-ylmethyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2725155.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2725156.png)
![4-[4-(tert-butyl)phenyl]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2725158.png)
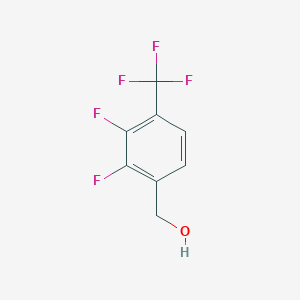
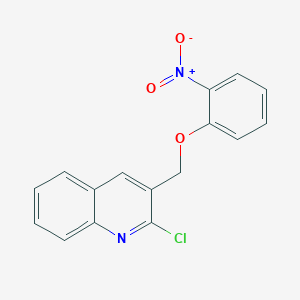
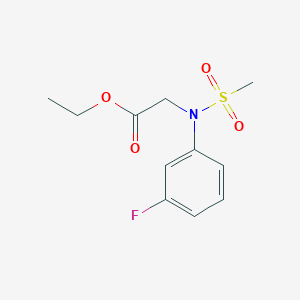
![2-{[(3,5-Dimethoxyphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2725163.png)